

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylpiperidin-4-amine

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Compound of Interest

Compound Name: *1-Cyclopropylpiperidin-4-amine*

Cat. No.: *B1285684*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1-Cyclopropylpiperidin-4-amine**, a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data based on its chemical structure and general experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Cyclopropylpiperidin-4-amine**. These predictions are derived from the analysis of its functional groups and comparison with data from analogous structures.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
NH ₂	1.0 - 2.5	Broad Singlet	2H
Piperidine H4	2.5 - 3.0	Multiplet	1H
Piperidine H2, H6 (axial)	1.9 - 2.2	Multiplet	2H
Piperidine H2, H6 (equatorial)	2.8 - 3.1	Multiplet	2H
Piperidine H3, H5 (axial)	1.3 - 1.6	Multiplet	2H
Piperidine H3, H5 (equatorial)	1.7 - 2.0	Multiplet	2H
Cyclopropyl CH	1.6 - 1.9	Multiplet	1H
Cyclopropyl CH ₂	0.3 - 0.7	Multiplet	4H

Table 2: Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
Piperidine C4	45 - 55
Piperidine C2, C6	50 - 60
Piperidine C3, C5	30 - 40
Cyclopropyl C (CH)	30 - 40
Cyclopropyl C (CH ₂)	5 - 15

Table 3: Predicted IR Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description of Vibration
N-H (Amine)	3300 - 3500	Symmetric and asymmetric stretching (two bands expected for a primary amine) [1] [2]
C-H (Aliphatic)	2850 - 3000	Stretching
N-H (Amine)	1580 - 1650	Bending (scissoring)
C-N (Aliphatic Amine)	1020 - 1250	Stretching [3] [1]

Table 4: Predicted Mass Spectrometry Data

M/Z Value	Predicted Identity	Notes
140	[M] ⁺	Molecular ion peak.
141	[M+H] ⁺	Protonated molecular ion, expected to be prominent in ESI-MS.
123	[M-NH ₃] ⁺	Loss of ammonia from the molecular ion.
96	[M-C ₃ H ₄] ⁺	Fragmentation involving the cyclopropyl group.
83	Common fragment for piperidine ring cleavage.	
56	Further fragmentation of the piperidine ring.	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4]
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Perform DEPT-135, DEPT-90, and DEPT-45 experiments to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) -FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal.[5][6]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[7]
 - Place the sample on the crystal and apply pressure if it is a solid to ensure good contact.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

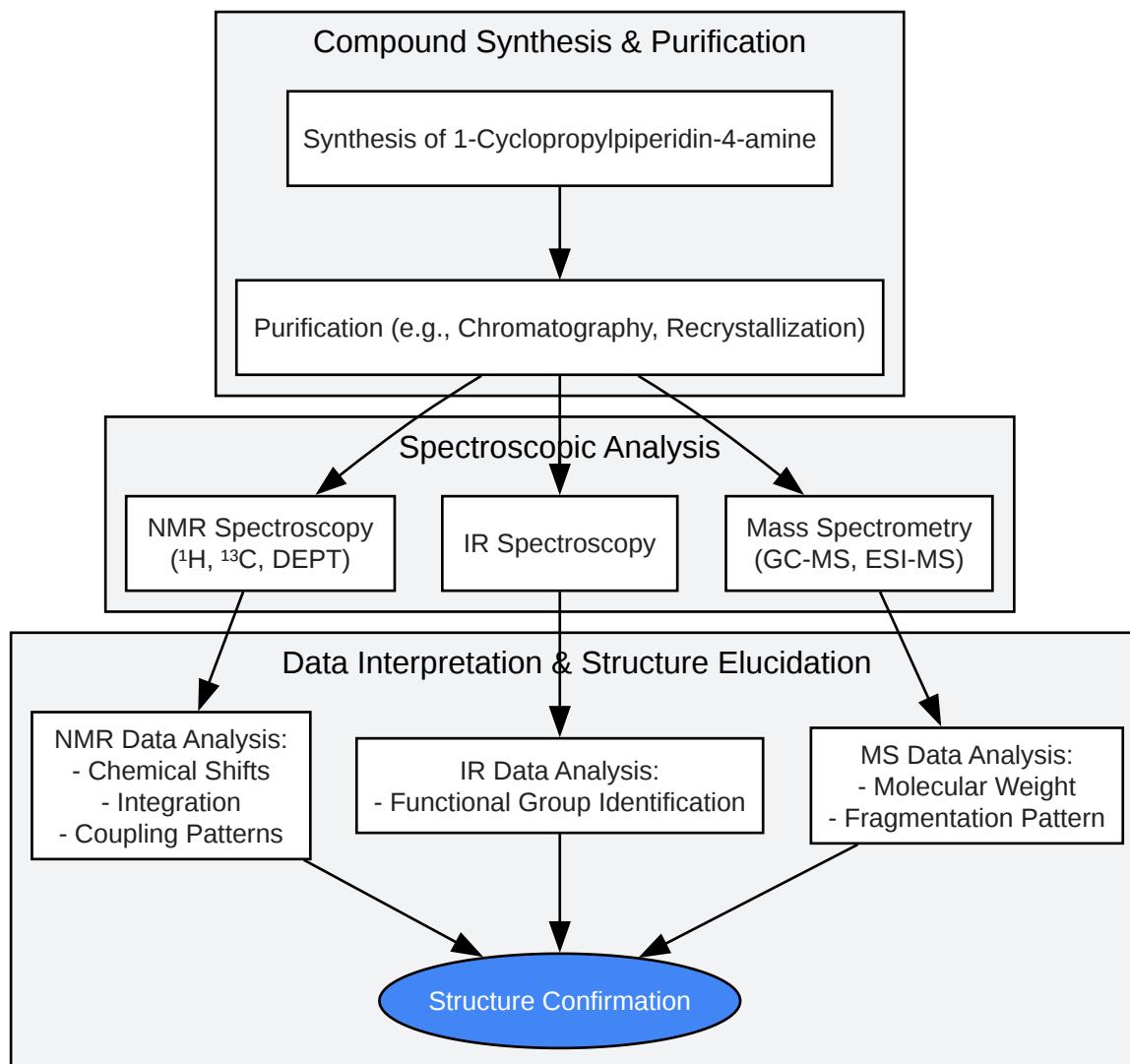
- Typically, spectra are collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]
- Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
 - Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature gradient is used to elute the compounds.
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is typically ionized by Electron Ionization (EI) at 70 eV.[9]
 - Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
- Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:
 - Infusion: The sample solution is introduced into the ESI source via direct infusion or after separation by liquid chromatography (LC).
 - Ionization: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, $[\text{M}+\text{H}]^+$, for amines in positive ion mode).[10]
 - Detection: The ions are guided into the mass analyzer and detected. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.[10]

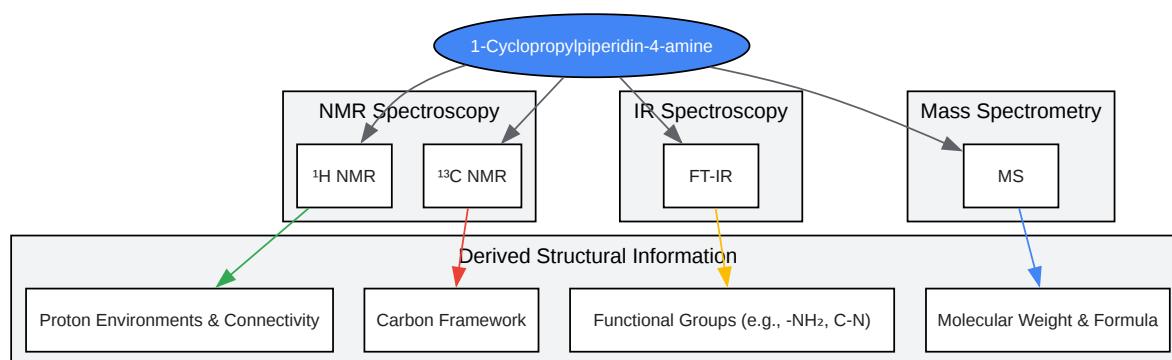
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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Caption: Logical relationships between spectroscopic techniques and the structural information they provide.

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